molecular formula C17H19N3O B7555645 2-(3-aminophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide

2-(3-aminophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B7555645
M. Wt: 281.35 g/mol
InChI Key: IJYUWCKKVGRSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-aminophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide, also known as APC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of cyclopropyl amides and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(3-aminophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the modulation of various signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and physiological effects:
2-(3-aminophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators. In addition, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-aminophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide is its high potency and selectivity. It has been found to be effective at low concentrations and has minimal toxicity. However, one of the limitations of the compound is its poor solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(3-aminophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(3-aminophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide involves the reaction of 3-aminophenylacetic acid with cyclopropylamine and pyridine-2-carbaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The yield of the reaction is typically high, and the purity of the compound can be achieved through standard purification techniques.

Scientific Research Applications

2-(3-aminophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in the treatment of chronic pain and inflammatory disorders.

properties

IUPAC Name

2-(3-aminophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c18-14-5-3-4-13(10-14)11-17(21)20(16-7-8-16)12-15-6-1-2-9-19-15/h1-6,9-10,16H,7-8,11-12,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYUWCKKVGRSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=N2)C(=O)CC3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide

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